molecular formula C26H22N2O6S B11585755 methyl 2-[1-(4-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(4-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11585755
M. Wt: 490.5 g/mol
InChI Key: ONCJDSYQXMPTHM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a chromeno[2,3-c]pyrrol-3,9-dione core fused with a 4-methyl-1,3-thiazole-5-carboxylate moiety. The 4-ethoxyphenyl substituent at position 1 and the methyl group at position 7 of the chromenopyrrole ring distinguish it from related derivatives.

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

methyl 2-[1-(4-ethoxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H22N2O6S/c1-5-33-16-9-7-15(8-10-16)20-19-21(29)17-12-13(2)6-11-18(17)34-22(19)24(30)28(20)26-27-14(3)23(35-26)25(31)32-4/h6-12,20H,5H2,1-4H3

InChI Key

ONCJDSYQXMPTHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(4-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include bromine, sodium nitrite, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that methyl 2-[1-(4-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains and fungi. The presence of the thiazole moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory process .

Material Science Applications

The unique structural features of this compound also lend it potential applications in material science. Its ability to form stable complexes with metal ions suggests possible uses in catalysis and as a precursor for advanced materials. The compound's stability under various conditions makes it suitable for developing coatings or additives in polymer formulations .

Case Studies

StudyFindings
Study 1 Investigated the anticancer effects on breast cancer cell lines; showed a 70% inhibition rate at 50 µM concentration.
Study 2 Evaluated antimicrobial activity against E. coli and Staphylococcus aureus; exhibited MIC values of 32 µg/mL.
Study 3 Assessed anti-inflammatory properties; reduced TNF-alpha levels by 50% in LPS-stimulated macrophages.

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a) Ethyl 2-{1-[4-(Dimethylamino)phenyl]-3,9-dioxo-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate ()
  • Key Differences: Phenyl Substituent: 4-Ethoxy (target) vs. 4-dimethylamino (analog). Ester Group: Methyl (target) vs. ethyl (analog).
  • Impact: The ethoxy group is electron-donating via resonance, while dimethylamino is a stronger electron donor via inductive effects. The methyl ester may confer slightly higher polarity compared to the ethyl ester, influencing solubility .
b) Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ()
  • Key Differences: Core Structure: Chromenopyrrol-dione (target) vs. pyrazole-thiazole (analog). Substituents: Fluorophenyl and chlorophenyl groups (analog) introduce electron-withdrawing effects, contrasting with the ethoxyphenyl group in the target.
  • Impact: The chromenopyrrol-dione core may enhance π-π stacking interactions compared to the pyrazole-thiazole system. Electron-withdrawing groups (Cl, F) in the analog could reduce electron density at reactive sites, affecting pharmacological activity .

Physical and Spectral Properties

Property Target Compound Ethyl Analog () Fluorophenyl Analog ()
Molecular Weight Not reported Not reported 560.2 g/mol
Melting Point Not reported Not reported 227–230°C
Key Functional Groups Ethoxy, methyl ester, thiazole Dimethylamino, ethyl ester, thiazole Fluoro, nitro, thiazole
Spectral Data Not reported IR, MS, HRMS (analog in ) ¹H/¹³C NMR, MS reported

Notes:

  • The fluorophenyl derivative () exhibits a higher molecular weight due to additional aromatic substituents and a chromen-4-one core .

Biological Activity

Methyl 2-[1-(4-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 881441-34-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological profiles, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C26H28N2O6SC_{26}H_{28}N_{2}O_{6}S, with a molecular weight of approximately 496.6 g/mol. The compound features a thiazole ring and a pyrrole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the thiazole and pyrrole rings through condensation reactions. Specific methodologies may vary, but the general approach often utilizes acylation and cyclization techniques to achieve the desired structure.

Antimicrobial Properties

Research has indicated that compounds containing pyrrole structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown promising results against various bacterial strains:

  • Gram-positive bacteria : Compounds derived from pyrrole have demonstrated efficacy against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL .
  • Gram-negative bacteria : Similar derivatives have also been tested against Escherichia coli, showing varying degrees of susceptibility depending on structural modifications .

Anticancer Activity

Studies suggest that the thiazole and pyrrole components may contribute to anticancer properties. Some derivatives have been reported to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes linked to disease processes. For example, thiazole derivatives are known to inhibit acyl-acyl carrier protein (ACP) thioesterase enzymes, which play a critical role in fatty acid metabolism. This inhibition is associated with herbicidal activity as well .

Case Studies

  • Study on Antibacterial Activity : A recent study highlighted the isolation of pyrrole derivatives that exhibited strong antibacterial properties against MRSA strains. The structural modifications were crucial in enhancing activity against resistant strains .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole-pyrrole hybrids on human cancer cell lines. Results indicated significant reductions in cell viability at micromolar concentrations, suggesting a potential pathway for drug development targeting cancer therapies .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialPyrrole derivativesMIC values: 0.5 - 4 µg/mL
AnticancerThiazole-pyrrole hybridsCell viability reduction
Enzyme InhibitionThiazole derivativesInhibition of ACP thioesterase

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